Verticillin
Overview
Description
Verticillin is a group of fungal epipolythiodioxopiperazine alkaloids known for their potent cytotoxic properties. These compounds have shown significant potential in chemotherapeutic applications due to their ability to inhibit histone methyltransferases, which play a crucial role in altering the epigenome, apoptosis, immune cell recognition, and generating reactive oxygen species . This compound A was the first of 27 analogues reported from fungal cultures since 1970 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verticillins are primarily obtained from fungal cultures. The biosynthesis involves non-ribosomal peptide synthases that incorporate amino acids such as tryptophan, alanine, serine, or threonine . The production of verticillins can be optimized by manipulating growth conditions, such as using an oatmeal-based medium, which significantly increases the yield .
Industrial Production Methods: Industrial production of verticillins involves large-scale fermentation of fungal strains like Clonostachys spp. and Purpureocillium lavendulum . Recent advancements have enabled the production of 50–150 mg quantities of key analogues per month via laboratory-scale fermentation .
Chemical Reactions Analysis
Types of Reactions: Verticillins undergo various chemical reactions, including:
Oxidation: Verticillin A can induce DNA damage through oxidative stress pathways.
Reduction: The reduction of disulfide bonds in verticillins can modulate their biological activity.
Substitution: Substitution reactions involving the epipolythiodioxopiperazine core can lead to the formation of different analogues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species.
Reducing Agents: Dithiothreitol and other thiol-based reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired analogue.
Major Products: The major products formed from these reactions include different analogues of verticillins, each with unique biological activities .
Scientific Research Applications
Verticillins have a wide range of scientific research applications:
Mechanism of Action
Verticillins exert their effects by selectively inhibiting histone methyltransferases, leading to alterations in the epigenome . This inhibition results in the induction of apoptosis, modulation of immune cell recognition, and generation of reactive oxygen species . Verticillin A, for example, induces DNA damage and causes apoptosis in high-grade serous ovarian cancer cells .
Comparison with Similar Compounds
Verticillins are unique due to their potent cytotoxicity and selective inhibition of histone methyltransferases . Similar compounds include:
Gliotoxin: Another epipolythiodioxopiperazine alkaloid with similar cytotoxic properties.
Chaetocin: Known for its histone methyltransferase inhibitory activity.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
IUPAC Name |
(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVLIIZIQXDFSP-PNVYSBBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12795-76-5 | |
Record name | Verticillins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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